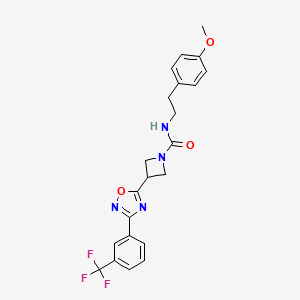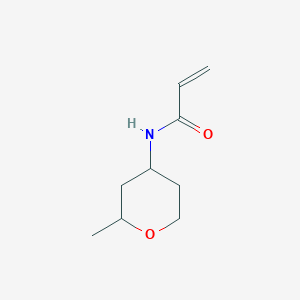![molecular formula C20H16FN5O2S B2564096 Benzyl-2-((3-(4-Fluorbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetat CAS No. 863458-29-1](/img/structure/B2564096.png)
Benzyl-2-((3-(4-Fluorbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Struktur-Aktivitäts-Beziehung (SAR): BOPP gehört zur Familie der 1,2,4-Triazole, die aufgrund ihrer antimikrobiellen Eigenschaften untersucht wurde . Obwohl die Position der Hydroxylgruppe die antimikrobielle Aktivität nicht signifikant beeinflusste, könnten weitere Studien ihr Potenzial in diesem Bereich aufzeigen.
Acetylcholinesterase (AChE) Inhibition
Der 1,2,3-Triazolring in BOPP wurde mit Anti-ChE (Cholinesterase)-Aktivität in Verbindung gebracht und hemmt sowohl die AChE- als auch die BuChE (Butyrylcholinesterase)-Aktivität . Diese Eigenschaft könnte in der Neuropharmakologie und der Forschung zu neurodegenerativen Erkrankungen relevant sein.
Synthetische Methoden
Regioselektive Synthese: BOPP kann mit Hilfe regioselektiver Methoden synthetisiert werden, die eine gute Toleranz gegenüber funktionellen Gruppen und einen breiten Substratbereich bieten . Forscher, die an der Entwicklung verwandter Verbindungen interessiert sind, könnten diese Syntheseroute als wertvoll erachten.
Antibakterielles Potenzial
Eine verwandte Verbindung, (E)-2-Benzyl-3-(Furan-3-yl)-6,7-Dimethoxy-4-(2-Phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisochinolin, zeigte antibakterielle Aktivität gegen pathogene Bakterienstämme . Die weitere Erforschung von BOPP-Derivaten könnte vielversprechende antibakterielle Wirkstoffe hervorbringen.
Wirkmechanismus
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit certain kinases .
Mode of Action
It is suggested that compounds with a similar structure may interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been reported to have antitumor activities , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown antitumor activities , suggesting that they may induce cell death or inhibit cell proliferation in certain types of cancer cells.
Eigenschaften
IUPAC Name |
benzyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c21-16-8-6-14(7-9-16)10-26-19-18(24-25-26)20(23-13-22-19)29-12-17(27)28-11-15-4-2-1-3-5-15/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOKWEHWKSQYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
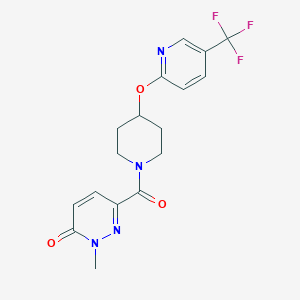



![1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2564020.png)
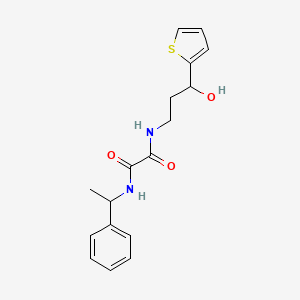
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2564027.png)

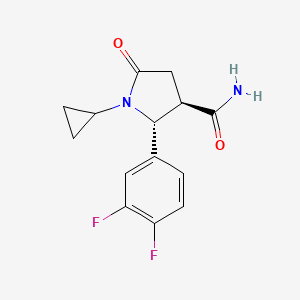
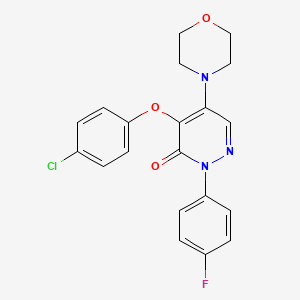
![1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2564032.png)
